![molecular formula C8H8N2OS B113687 7-Methoxybenzo[d]thiazol-2-amine CAS No. 1254300-95-2](/img/structure/B113687.png)

7-Methoxybenzo[d]thiazol-2-amine

Descripción general

Descripción

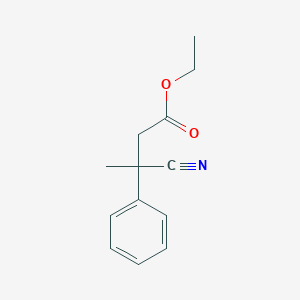

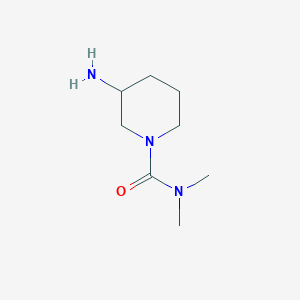

7-Methoxybenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H9N2OS . It has a molecular weight of 181.24 . The IUPAC name for this compound is 7-methoxy-1H-1lambda3-benzo[d]thiazol-2-amine .

Synthesis Analysis

A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity, neurotoxicity, and cytotoxicity . Another synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of 7-Methoxybenzo[d]thiazol-2-amine consists of a benzothiazole ring substituted with a methoxy group at the 7th position .Physical And Chemical Properties Analysis

7-Methoxybenzo[d]thiazol-2-amine has a molecular weight of 180.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

7-Methoxybenzo[d]thiazol-2-amine: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Compounds with a methoxy group at the sixth position in the benzothiazole ring have shown significant inhibitory activity against COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . These findings suggest potential for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Derivatives of 7-Methoxybenzo[d]thiazol-2-amine have been tested for their antimicrobial efficacy. Studies have shown that certain derivatives exhibit potent activity against fungal strains such as Candida albicans, indicating their potential use in treating fungal infections .

Anti-biofilm Formation

Research indicates that 7-Methoxybenzo[d]thiazol-2-amine can play a role in preventing biofilm formation by bacteria like Pseudomonas aeruginosa. This is particularly important in medical settings where biofilms can contribute to persistent infections and resistance to antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 7-Methoxybenzo[d]thiazol-2-amine derivatives with biological targets. These studies help in predicting the binding affinity and activity of these compounds, which is crucial for drug design and development .

Synthesis of Heterocyclic Compounds

7-Methoxybenzo[d]thiazol-2-amine: is used as a precursor in the synthesis of various heterocyclic compounds. These compounds have diverse biological activities and are important in the development of pharmaceuticals .

In Vitro Evaluation for Drug Discovery

The synthesized derivatives of 7-Methoxybenzo[d]thiazol-2-amine undergo in vitro evaluations to determine their pharmacological activities. This is a critical step in the drug discovery process, allowing for the identification of promising candidates for further development .

Mecanismo De Acción

Target of Action

It has been found to interact withcyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

It has been suggested that the compound may inhibit the activity ofcyclooxygenase enzymes , thereby reducing the production of prostaglandins . This could potentially lead to a decrease in inflammation.

Biochemical Pathways

7-Methoxybenzo[d]thiazol-2-amine is thought to affect the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it reduces the conversion of arachidonic acid to prostaglandins, thereby potentially reducing inflammation. It’s also suggested that the compound might have an impact on the quorum sensing pathways of Gram-negative bacteria .

Pharmacokinetics

Its molecular weight of 18124 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of cyclooxygenase enzymes by 7-Methoxybenzo[d]thiazol-2-amine can lead to a reduction in the production of prostaglandins, which are key mediators of inflammation . This could potentially result in a decrease in inflammation. Additionally, it has been suggested that the compound might inhibit the formation of biofilms by Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of 7-Methoxybenzo[d]thiazol-2-amine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and therefore its absorption and distribution. The temperature and solvent conditions could also impact the compound’s stability and reactivity .

Propiedades

IUPAC Name |

7-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCUPRDHTOSKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633303 | |

| Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxybenzo[d]thiazol-2-amine | |

CAS RN |

1254300-95-2 | |

| Record name | 7-Methoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)